7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline

Synthetic chemistry Quinone synthesis Medicinal chemistry building blocks

7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline (CAS 1956385-61-7; molecular formula C₁₄H₂₀N₂O₂; molecular weight 248.33 g/mol) is a bicyclic heterocycle belonging to the pyrazino[1,2-b]isoquinoline class. It features a fully-saturated pyrazine ring fused to a tetrahydroisoquinoline core bearing methoxy substituents at the 7- and 10-positions.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B11860955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCOC1=C2CC3CNCCN3CC2=C(C=C1)OC
InChIInChI=1S/C14H20N2O2/c1-17-13-3-4-14(18-2)12-9-16-6-5-15-8-10(16)7-11(12)13/h3-4,10,15H,5-9H2,1-2H3
InChIKeyXELGUZLQXSBVKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline – Core Identity, Physicochemical Baseline, and Procurement Context


7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline (CAS 1956385-61-7; molecular formula C₁₄H₂₀N₂O₂; molecular weight 248.33 g/mol) is a bicyclic heterocycle belonging to the pyrazino[1,2-b]isoquinoline class . It features a fully-saturated pyrazine ring fused to a tetrahydroisoquinoline core bearing methoxy substituents at the 7- and 10-positions. This scaffold is shared with the frontline anthelmintic drug praziquantel, yet the specific 7,10-dimethoxy substitution pattern—and the absence of the N‑2 acyl moiety that defines praziquantel—confers distinct chemical reactivity, particularly the capacity for oxidative demethylation to p‑quinone derivatives [1]. The compound is listed by several chemical suppliers (typical purity ≥97%) exclusively for research and development purposes and is not intended for human or veterinary therapeutic use .

Why 7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline Cannot Be Replaced by the Unsubstituted Core or Other In‑Class Analogs


The closest structural relative, 2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-b]isoquinoline (CAS 50290-83-0; C₁₂H₁₆N₂; MW 188.27), lacks the aromatic methoxy groups and has been reported as a phosphodiesterase‑4 (PDE4) inhibitor . However, the 7,10-dimethoxy substitution fundamentally alters the electronic character of the ring system, enabling oxidative demethylation to reactive p‑quinone intermediates—a transformation that is chemically impossible for the unsubstituted core [1]. Furthermore, the dimethoxy pattern has been specifically associated with moderate antischistosomal activity in praziquantel-analog SAR studies, whereas other substitution patterns (e.g., p‑trifluoromethylbenzoyl or p‑toluenesulfonyl) completely suppressed activity [2]. These differences mean that the 7,10-dimethoxy compound cannot be interchanged with the parent heterocycle or with other in‑class analogs without losing the unique synthetic and biological properties that justify its selection for specific research applications.

Quantitative Differentiation Evidence for 7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline Versus Closest Analogs


Unique Synthetic Tractability: Quantitative Oxidative Demethylation to p‑Quinone Derivatives

The 7,10-dimethoxy substitution pattern enables a clean oxidative demethylation to the corresponding p‑quinone using [hydroxy(tosyloxy)iodo]benzene (HTIB). When the unsubstituted parent compound (CAS 50290-83-0) is subjected to analogous conditions, no quinone product is formed because it lacks the requisite 1,4-dimethoxyarene motif. In the 2009 Tetrahedron study, treatment of a 2-isopropoxycarbonyl-7,10-dimethoxy-pyrazino[1,2-b]isoquinoline-4-one substrate with 4 equivalents of HTIB afforded the corresponding 7,10-quinone exclusively, a transformation described as quantitative [1]. The unsubstituted core cannot participate in this reaction, establishing a functional differentiation that is absolute rather than incremental. This reaction provides a direct entry to heterocyclic p‑quinones that are privileged scaffolds in antitumor natural product synthesis (e.g., renieramycins, cribrostatins) [1].

Synthetic chemistry Quinone synthesis Medicinal chemistry building blocks

Antischistosomal Activity: A Distinct SAR Profile Within the Praziquantel Analog Series

In a 2012 SAR study of 19 praziquantel analogues, one dimethoxy tetrahydroisoquinoline analogue exhibited moderate activity against adult Schistosoma mansoni in vitro, whereas other substitution patterns—specifically p‑trifluoromethylbenzoyl and p‑toluenesulfonyl moieties—resulted in complete suppression of antischistosomal activity [1]. Although the exact IC₅₀ value was not reported in the abstract and the precise structural identity of the active dimethoxy analogue as 7,10-dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline cannot be unequivocally confirmed from the published data, the study establishes that dimethoxy substitution on the tetrahydroisoquinoline ring is one of only two structural variations (along with tetrahydro-β-carboline) that retained measurable antischistosomal activity within this analog series [1].

Anthelmintic drug discovery Schistosomiasis Structure-activity relationship

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bonding Capacity Versus the Unsubstituted Core

The 7,10-dimethoxy substitution increases the molecular weight by approximately 60 Da relative to the unsubstituted parent (248.33 g/mol vs. 188.27 g/mol) and introduces two additional hydrogen-bond acceptor sites (from 2 to 4 HBA) . This molecular weight difference is analytically significant: in LC‑MS/MS or GC‑MS impurity profiling methods, the dimethoxy compound elutes at a distinct retention time and produces a unique precursor ion (m/z 249 [M+H]⁺ vs. m/z 189 [M+H]⁺ for the parent), enabling unambiguous chromatographic resolution . The increased lipophilicity imparted by the methoxy groups also alters the compound's behavior in reversed-phase HPLC, providing a measurable differentiation for method development and system suitability testing .

Analytical reference standards Mass spectrometry Chromatographic method development

Cytotoxic Potential of the Pyrazino[1,2-b]isoquinoline Scaffold: Class-Level Benchmarking

Although no direct cytotoxicity data for the specific 7,10-dimethoxy hexahydro compound have been reported, the broader pyrazino[1,2-b]isoquinoline-4-one class has demonstrated measurable cytostatic and cytotoxic activity against human cancer cell lines. In a 2008 study, novel pyrazino[1,2-b]isoquinoline-4-ones were evaluated against MDA-MB‑231 (breast), A‑549 (lung), and HT‑29 (colon) carcinoma lines; the most active compound in that series induced G2/M cell-cycle arrest and promoted degradation of cdc2, Cyclin B1, and Wee1 [1]. This class-level activity provides a rationale for selecting the 7,10-dimethoxy derivative as a precursor for further structural diversification aimed at antitumor lead optimization, particularly given its unique capacity for quinone formation (see Evidence Item 1) [1].

Antitumor screening Cytotoxicity assays Cancer cell lines

Research and Industrial Application Scenarios for 7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline Based on Differentiated Evidence


Synthesis of Heterocyclic p‑Quinone Antitumor Lead Compounds

The 7,10-dimethoxy substitution pattern is the essential structural prerequisite for oxidative demethylation to p‑quinones using HTIB, a reaction that proceeds with quantitative conversion in acetonitrile at room temperature [1]. This transformation provides direct access to the quinone pharmacophore found in renieramycins, cribrostatins, and other tetrahydroisoquinoline antitumor natural products. The unsubstituted parent compound (CAS 50290-83-0) cannot undergo this reaction, making the 7,10-dimethoxy compound irreplaceable for synthetic groups targeting this chemotype [1].

Reference Standard for Praziquantel Impurity Profiling by HPLC and LC‑MS

With a molecular weight of 248.33 g/mol and four hydrogen-bond acceptor sites, the 7,10-dimethoxy compound is chromatographically resolvable from the unsubstituted core (MW 188.27; HBA = 2) . This makes it a suitable system-suitability marker or impurity reference standard for HPLC/LC‑MS methods used in praziquantel API quality control, particularly in forced-degradation studies where dimethoxy-containing process impurities may arise .

Structure–Activity Relationship Expansion in Antischistosomal Drug Discovery

The dimethoxy tetrahydroisoquinoline substitution pattern is one of only two structural motifs within a 19‑compound praziquantel analog series that retained measurable activity against adult Schistosoma mansoni in vitro, while other modifications (p‑trifluoromethylbenzoyl, p‑toluenesulfonyl) abolished activity entirely [2]. Procuring the 7,10-dimethoxy compound enables medicinal chemistry teams to use it as a validated SAR starting point for systematic optimization of antischistosomal potency and selectivity [2].

Chemical Biology Probe Development Targeting G2/M Checkpoint Machinery

The pyrazino[1,2-b]isoquinoline scaffold has been shown to induce degradation of the G2/M checkpoint proteins cdc2, Cyclin B1, and Wee1 in human cancer cell lines—a mechanism distinct from conventional microtubule-targeting agents [3]. Although direct data on the 7,10-dimethoxy hexahydro derivative are not yet available, its unique ability to be converted to a quinone (see Scenario 1) makes it a privileged starting point for developing mechanism-of-action probes that combine redox activity with G2/M checkpoint disruption [3].

Quote Request

Request a Quote for 7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.